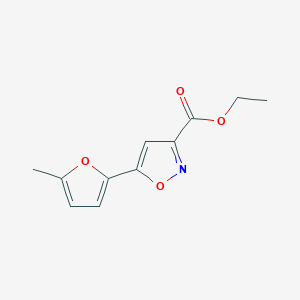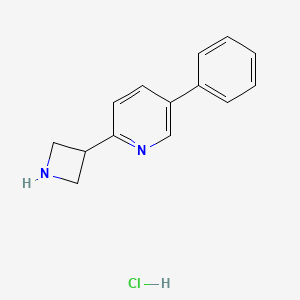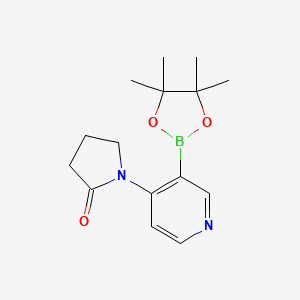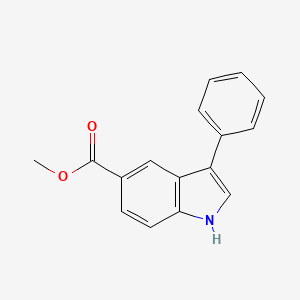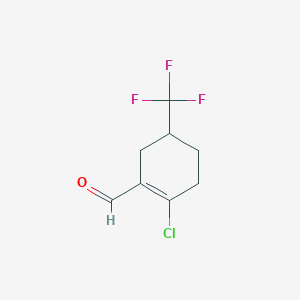
2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a cyclohexene ring with an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde typically involves the introduction of the chloro and trifluoromethyl groups onto a cyclohexene ring. One common method involves the reaction of 2-chlorocyclohexanone with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity this compound .
化学反应分析
Types of Reactions: 2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Ammonia (NH₃) in ethanol.
Major Products:
Oxidation: 2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarboxylic acid.
Reduction: 2-Chloro-5-(trifluoromethyl)-1-cyclohexenol.
Substitution: 2-Amino-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde.
科学研究应用
2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.
作用机制
The mechanism of action of 2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key metabolic processes .
相似化合物的比较
2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)pyridine: This compound also contains a chloro and trifluoromethyl group but is based on a pyridine ring instead of a cyclohexene ring.
2-Chloro-5-(trifluoromethyl)aniline: This compound has an aniline group instead of an aldehyde group and is used as an intermediate in the synthesis of dyes and pigments.
Uniqueness: The uniqueness of this compound lies in its combination of functional groups and ring structure, which imparts distinct chemical properties and reactivity. The presence of both a chloro and trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
属性
分子式 |
C8H8ClF3O |
|---|---|
分子量 |
212.59 g/mol |
IUPAC 名称 |
2-chloro-5-(trifluoromethyl)cyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C8H8ClF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h4,6H,1-3H2 |
InChI 键 |
UTFLKWZJCKNPKB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=C(CC1C(F)(F)F)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


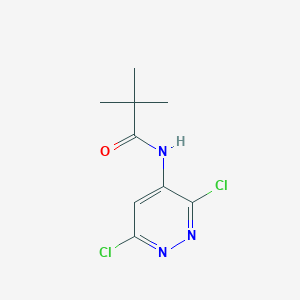
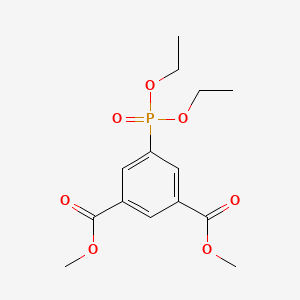
![Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13698942.png)
![N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13698944.png)
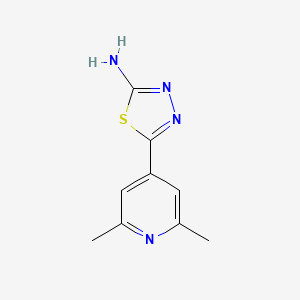
![1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene](/img/structure/B13698970.png)
![3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13698972.png)

![(R)-3-(Benzyloxy)-2-(Boc-amino)-1-[(S)-3-(hydroxymethyl)morpholino]-1-propanone](/img/structure/B13698980.png)
